N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Structural Study and Supramolecular Assembly
A structural study of nimesulide derivatives, closely related to the compound , revealed insights into their supramolecular assembly. These compounds exhibit diverse intermolecular interactions, forming complex molecular architectures through hydrogen bonding and other non-covalent interactions (Dey et al., 2015).
Reaction with Amines
Research into the reactivity of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the discovery of novel cyclic phosphonic analogues. This demonstrates the compound's potential as a versatile reagent in organic synthesis (Elż & Slawomir, 1999).
Conformations and Self-association
The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities, provided insights into its conformations and self-association in solution. This research can inform the understanding of similar compounds' behavior in various solvents (Sterkhova et al., 2014).
Synthesis and Reactivity
Alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide were converted into their 1,1-dilithio salts, showcasing the reactivity of these sulfones and their potential in synthetic chemistry. This work highlights the utility of such compounds in the synthesis of complex organic molecules (Bongini et al., 1976).
Detection and Imaging Applications
A highly sensitive coumarin–pyrazolone probe for Cr3+ detection in living cells was developed, showcasing the application of chromenyl derivatives in biological imaging and metal ion detection (Mani et al., 2018).
Proton Brake Mechanism
The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its protonation led to the discovery of a relayed brake mechanism, which could have implications in molecular machines and dynamic chemical systems (Furukawa et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound “N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is an extended flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and signaling pathways . .
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of signal transduction, and alteration of cell cycle regulation .
Biochemical Pathways
Flavonoids are involved in a variety of biochemical pathways. They can modulate the activity of a wide range of enzymes and cell receptors, affecting signaling pathways that control cell division, inflammation, oxidative stress, and more
Result of Action
Flavonoids are generally known for their antioxidant, anti-inflammatory, and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide are largely derived from its coumarin structure. Coumarins have been intensively screened for different biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors
Cellular Effects
Given the known properties of coumarins, it is likely that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(7,8-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-9-15-17(20)16(10-23-18(15)12(11)2)13-5-7-14(8-6-13)19-24(3,21)22/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNMNUDQVAFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.